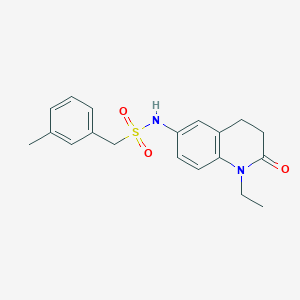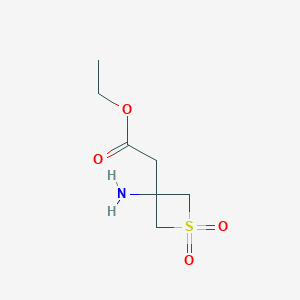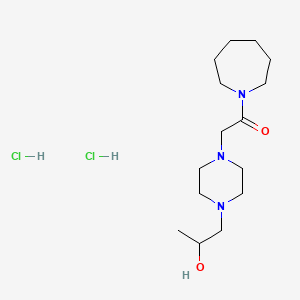![molecular formula C13H18F2N2O3 B2483295 4-[2,2-Difluoro-2-(1-hydroxycyclohexyl)acetyl]morpholine-3-carbonitrile CAS No. 1825676-80-9](/img/structure/B2483295.png)
4-[2,2-Difluoro-2-(1-hydroxycyclohexyl)acetyl]morpholine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a morpholine derivative that has been synthesized and studied for its mechanism of action and physiological effects. This compound is of interest due to its potential therapeutic applications, particularly in the field of neurology.
准备方法
The synthesis of 4-[2,2-Difluoro-2-(1-hydroxycyclohexyl)acetyl]morpholine-3-carbonitrile involves several steps:
Formation of Acid Chloride: 2,2-difluoro-2-(1-hydroxycyclohexyl)acetic acid is reacted with thionyl chloride to form the corresponding acid chloride.
Formation of Morpholine Amide: The acid chloride is then reacted with morpholine to form the morpholine amide.
Formation of the Desired Compound: Finally, the morpholine amide is reacted with potassium cyanide to form this compound.
化学反应分析
4-[2,2-Difluoro-2-(1-hydroxycyclohexyl)acetyl]morpholine-3-carbonitrile undergoes various chemical reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where reagents such as sodium hydroxide or potassium cyanide are used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
Neurology: It has been studied for its effects on the central nervous system and its potential as a therapeutic agent for neurological disorders.
Analgesic and Anti-inflammatory: The compound has shown potential as an analgesic and anti-inflammatory agent, possibly through its effects on the opioid system.
GABA-A Receptor Modulation: It is believed to act as a modulator of the GABA-A receptor, which is involved in the regulation of neurotransmitter activity in the brain.
作用机制
The mechanism of action of 4-[2,2-Difluoro-2-(1-hydroxycyclohexyl)acetyl]morpholine-3-carbonitrile is not fully understood. it is believed to act as a modulator of the GABA-A receptor, which plays a crucial role in the regulation of neurotransmitter activity in the brain. This modulation can lead to increased GABAergic neurotransmission, resulting in sedative and anxiolytic effects. Additionally, the compound may have effects on other neurotransmitter systems, such as the opioid system, contributing to its analgesic and anti-inflammatory properties.
相似化合物的比较
4-[2,2-Difluoro-2-(1-hydroxycyclohexyl)acetyl]morpholine-3-carbonitrile can be compared with other similar compounds:
Morpholine Derivatives: Other morpholine derivatives may have similar structures but differ in their specific functional groups, leading to variations in their biological activities and applications.
GABA-A Receptor Modulators: Compounds that modulate the GABA-A receptor, such as benzodiazepines, may have similar sedative and anxiolytic effects but differ in their chemical structures and specific mechanisms of action.
Opioid System Modulators: Compounds that affect the opioid system, such as morphine, may have similar analgesic effects but differ in their receptor targets and pathways involved.
属性
IUPAC Name |
4-[2,2-difluoro-2-(1-hydroxycyclohexyl)acetyl]morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2N2O3/c14-13(15,12(19)4-2-1-3-5-12)11(18)17-6-7-20-9-10(17)8-16/h10,19H,1-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGSSRRDMGBAQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(C(=O)N2CCOCC2C#N)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N4-(4-methoxyphenyl)-N6,N6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2483213.png)

![3-{(Z)-[4-(dimethylamino)anilino]methylidene}-6-methyl-2H-pyran-2,4-dione](/img/structure/B2483217.png)
![2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2483218.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2483222.png)
![3-[(Oxan-4-yloxy)methyl]benzonitrile](/img/structure/B2483225.png)
![3-[1-(pyridine-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2483228.png)
![Bicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B2483229.png)
![4-amino-3-(5-chloro-2-methoxyphenyl)-N-[(4-methylphenyl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B2483231.png)
![2-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrazine](/img/structure/B2483232.png)

![N-(4-ethoxyphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2483235.png)
